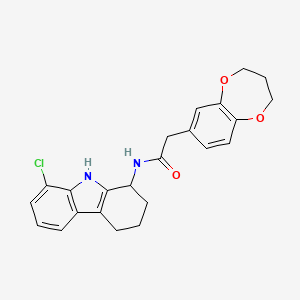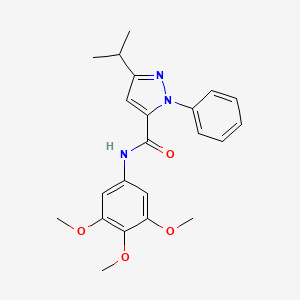
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex molecule with a long name, so let’s break it down. It consists of two main parts:
Carbazole Derivative (8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl): The carbazole moiety is a fused aromatic ring system containing nitrogen atoms. It has interesting electronic properties and is found in various natural products and synthetic compounds.
Benzodioxepin Derivative (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide: The benzodioxepin ring system is another fused heterocyclic structure, and the acetamide group is attached to it.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Synthesis of Carbazole Derivative: Start with a suitable precursor (e.g., chlorinated carbazole) and perform cyclization reactions to form the carbazole ring system.
Formation of Benzodioxepin Ring: Introduce the benzodioxepin moiety through appropriate reactions (e.g., cyclization, ether formation).
Acetylation: Finally, acetylate the amino group to obtain the desired compound.
Industrial Production: Unfortunately, information on industrial-scale production methods is scarce. Typically, pharmaceutical companies keep such details proprietary.
Chemical Reactions Analysis
Reactions:
Oxidation: The carbazole and benzodioxepin rings may undergo oxidation reactions under suitable conditions.
Substitution: Halogen atoms (like the chlorine in this compound) can be replaced by other functional groups.
Reduction: Reduction of carbonyl groups or other unsaturated bonds may occur.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution Reagents: Alkyl halides or nucleophiles.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on reaction conditions and substituents. For example:
- Oxidation may lead to carbazole derivatives with additional oxygen atoms.
- Substitution could yield various analogs with modified side chains.
Scientific Research Applications
This compound’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or neuroprotective properties).
Chemistry: Study its reactivity and design related compounds.
Biology: Explore its effects on cellular processes.
Mechanism of Action
The exact mechanism remains elusive due to limited data. it likely interacts with specific receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C23H23ClN2O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C23H23ClN2O3/c24-17-6-1-4-15-16-5-2-7-18(23(16)26-22(15)17)25-21(27)13-14-8-9-19-20(12-14)29-11-3-10-28-19/h1,4,6,8-9,12,18,26H,2-3,5,7,10-11,13H2,(H,25,27) |
InChI Key |
ATSSKIUDBKAWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B10992021.png)
![{1-[({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10992026.png)
![Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992031.png)
![N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycylglycine](/img/structure/B10992032.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10992040.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10992044.png)
![3-methyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10992060.png)
![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10992067.png)

![4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10992079.png)
![4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10992081.png)

![ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992099.png)
![6-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10992100.png)
